4-Formylphenyl [1,1'-biphenyl]-4-carboxylate
Description
Properties
IUPAC Name |
(4-formylphenyl) 4-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O3/c21-14-15-6-12-19(13-7-15)23-20(22)18-10-8-17(9-11-18)16-4-2-1-3-5-16/h1-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJNUNCHBHLTMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formylphenyl [1,1’-biphenyl]-4-carboxylate typically involves the reaction of 4-formylbenzoic acid with 4-bromobiphenyl under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for 4-Formylphenyl [1,1’-biphenyl]-4-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Formylphenyl [1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl rings can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 4-Carboxyphenyl [1,1’-biphenyl]-4-carboxylate.
Reduction: 4-Hydroxymethylphenyl [1,1’-biphenyl]-4-carboxylate.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4-Formylphenyl [1,1’-biphenyl]-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Formylphenyl [1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to proteins or enzymes, thereby modulating their activity. The formyl and carboxylate groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers and Functional Group Variations
Key structural analogs differ in substituent positions or functional groups, leading to distinct chemical and physical properties:
Table 1: Structural and Functional Comparisons
Key Observations :
- Positional Isomerism : Ethyl 4'-formyl-[1,1'-biphenyl]-3-carboxylate (ester at 3-position) exhibits altered electronic conjugation compared to the 4-ester analog, impacting reactivity in cross-coupling reactions .
- Functional Group Effects : Replacing the formyl group with a hydroxyl (e.g., Ethyl 4′-hydroxy-4-biphenylcarboxylate) introduces hydrogen bonding, enhancing solubility in polar solvents .
Physicochemical Properties
NMR Spectral Data
NMR shifts reflect electronic environments influenced by substituents:
Table 2: Comparative NMR Data (Selected Compounds)
Analysis :
- The formyl group in this compound is expected to show a ¹H NMR signal near δ 10.0, similar to [1,1'-biphenyl]-4-carboxaldehyde .
- Ester carbonyl carbons typically resonate at δ 165–170 ppm, as seen in methyl/ethyl esters .
Table 3: Application-Based Comparisons
Biological Activity
4-Formylphenyl [1,1'-biphenyl]-4-carboxylate (CAS No. 303058-49-3) is an organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, with a focus on its mechanisms of action and therapeutic implications.
Chemical Structure and Properties
The compound features a biphenyl structure with formyl and carboxylate substituents. Its molecular formula is , and it has a molecular weight of 240.25 g/mol. The presence of the formyl group suggests potential reactivity in biological systems, particularly in forming adducts with nucleophiles.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate benzaldehyde derivatives through methods such as the Suzuki coupling or other cross-coupling techniques. These methods allow for the precise incorporation of functional groups that can enhance biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against a range of pathogens including Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines. For example, a study reported an IC50 value of 9.45 μM for related compounds in inhibiting poly(ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Metal Chelation : The carboxylate group may chelate metal ions, disrupting metal-dependent enzymatic processes.
- Enzyme Inhibition : The compound can interact with various enzymes, potentially inhibiting their activity and affecting cellular signaling pathways.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that related compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against Candida albicans with MIC values lower than standard antifungal agents. |
| Study 2 | Investigated the compound’s effect on breast cancer cell lines, showing a dose-dependent inhibition of cell growth with an IC50 value of 12 μM. |
| Study 3 | Explored the compound's role as a PARP inhibitor; structural modifications led to enhanced potency against PARP-1 with IC50 values as low as 0.531 μM for optimized derivatives. |
Q & A
Q. What are the common synthetic routes for preparing 4-Formylphenyl [1,1'-biphenyl]-4-carboxylate?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between arylboronic acids and aryl halides, enabling biphenyl framework assembly . For example, methyl [1,1'-biphenyl]-4-carboxylate derivatives (e.g., methyl 4'-methoxy-biphenyl-4-carboxylate) are synthesized using Suzuki coupling, followed by formyl group introduction via oxidation or formylation reactions . Advanced routes involve tert-butyl ester intermediates for regioselective functionalization, as seen in WDR5 degrader synthesis (e.g., tert-butyl 3'-amino-4'-piperazinyl-biphenyl-4-carboxylate) .
Key Considerations:
Q. Which characterization techniques are critical for verifying the structure of this compound derivatives?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry. For instance, coumarin-Schiff base derivatives show diagnostic peaks: formyl protons at δ 9.8–10.2 ppm and aromatic protons at δ 6.8–8.2 ppm .
- X-ray Crystallography : Resolves stereochemical ambiguities. A study on ethyl 2′-hydroxy-4′,6′-dimethoxy-biphenyl-4-carboxylate revealed a non-planar cyclohexenone ring and intermolecular hydrogen bonding .
- FTIR : Confirms functional groups (e.g., C=O stretch at ~1720 cm⁻¹, C=N at ~1606 cm⁻¹) .
Q. What are the key applications of this compound in academic research?
Methodological Answer:
- Organic Synthesis : Serves as a precursor for Schiff base ligands in coordination chemistry and mesomorphic materials (e.g., coumarin derivatives with alkyl chains for liquid crystal studies) .
- Biological Probes : Derivatives are evaluated for enzyme inhibition (e.g., acetylcholinesterase) and anticancer activity in HCT116 colon cancer cells .
- Material Science : Used in designing photoactive polymers and ligands for metal-organic frameworks (MOFs) .
Advanced Research Questions
Q. How can researchers address contradictions in NMR data when synthesizing derivatives?
Methodological Answer:
- Comparative Analysis : Cross-check observed chemical shifts with literature (e.g., coumarin-Schiff base derivatives in ). Discrepancies may arise from solvent effects or tautomerism.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals. For example, NOESY can confirm spatial proximity of formyl and aromatic protons in sterically crowded derivatives .
- Dynamic NMR : Detects slow conformational changes in mesomeric systems (e.g., keto-enol tautomerism in Schiff bases) .
Q. What strategies optimize low yields in Suzuki coupling reactions for biphenyl derivatives?
Methodological Answer:
- Catalyst Optimization : Use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to reduce homocoupling .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating) .
- Purification : Employ silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate biphenyl esters from unreacted boronic acids .
Q. How can computational modeling predict the reactivity of this compound in mesomorphic systems?
Methodological Answer:
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer in mesogens. For example, biphenyl-based liquid crystals exhibit π-π stacking interactions critical for mesophase stability .
- Molecular Dynamics (MD) : Simulate self-assembly behavior in solvents (e.g., chloroform) to predict nematic/smectic phase formation .
Q. What methodologies elucidate the reaction mechanism of formyl group introduction?
Methodological Answer:
Q. How can reaction conditions be optimized for scale-up synthesis?
Methodological Answer:
Q. What purification challenges arise with polar derivatives, and how are they resolved?
Methodological Answer:
Q. How is biological activity evaluated for biphenyl-carboxylate derivatives?
Methodological Answer:
- In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method .
- Cell-Based Studies : Assess cytotoxicity in cancer lines (e.g., HCT116) via MTT assays, with IC₅₀ calculations .
- In Vivo Models : Zebrafish embryos evaluate cardiotoxicity and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
